

In-Depth Technical Guide: 1-(3-nitrophenoxy)sulfonyl)piperidine (CAS 91619-31-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Nitrophenoxy)sulfonyl)piperidine

Cat. No.: B1296588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(3-nitrophenoxy)sulfonyl)piperidine**, a heterocyclic compound featuring a piperidine ring linked to a nitrophenoxy group. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, and the electron-withdrawing nitrophenoxy group suggests potential for diverse biological activities. Piperidine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties. This document consolidates available data on this compound, outlines a plausible synthetic route, and explores its potential interactions with key cellular signaling pathways.

Physical and Chemical Data

While specific experimental data for **1-(3-nitrophenoxy)sulfonyl)piperidine** is not readily available in the public domain, the following tables summarize its known identifiers and calculated properties. Data for a structurally related compound, 1-(4-nitrophenyl)piperidine, is provided for comparative context.

Table 1: Compound Identification

Identifier	Value
CAS Number	91619-31-7
Chemical Name	1-(3-nitrophenylsulfonyl)piperidine
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄ S ^[1]
Molecular Weight	270.305 g/mol ^[1]
Canonical SMILES	C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)-- INVALID-LINK--[O-] ^[2]
InChIKey	BZBNTCYTNHCSJU-UHFFFAOYSA-N ^[2]

Table 2: Physical Properties (Predicted and Comparative)

Property	1-(3-nitrophenylsulfonyl)piperidine	1-(4-Nitrophenyl)piperidine (CAS 6574-15-8)
Melting Point	Data not available	104-106 °C
Boiling Point	Data not available	Data not available
Density	Data not available	Data not available
Appearance	Likely a solid at room temperature	Solid

Experimental Protocols

Proposed Synthesis of 1-(3-nitrophenylsulfonyl)piperidine

The synthesis of **1-(3-nitrophenylsulfonyl)piperidine** can be achieved via a nucleophilic substitution reaction between piperidine and 3-nitrobenzenesulfonyl chloride. This method is analogous to established procedures for the synthesis of other N-sulfonylated piperidines.

Reaction Scheme:

Piperidine + 3-Nitrobenzenesulfonyl Chloride → **1-(3-nitrophenylsulfonyl)piperidine** +
Triethylamine Hydrochloride

Materials and Reagents:

- Piperidine
- 3-Nitrobenzenesulfonyl chloride
- Triethylamine (or another suitable base, e.g., pyridine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

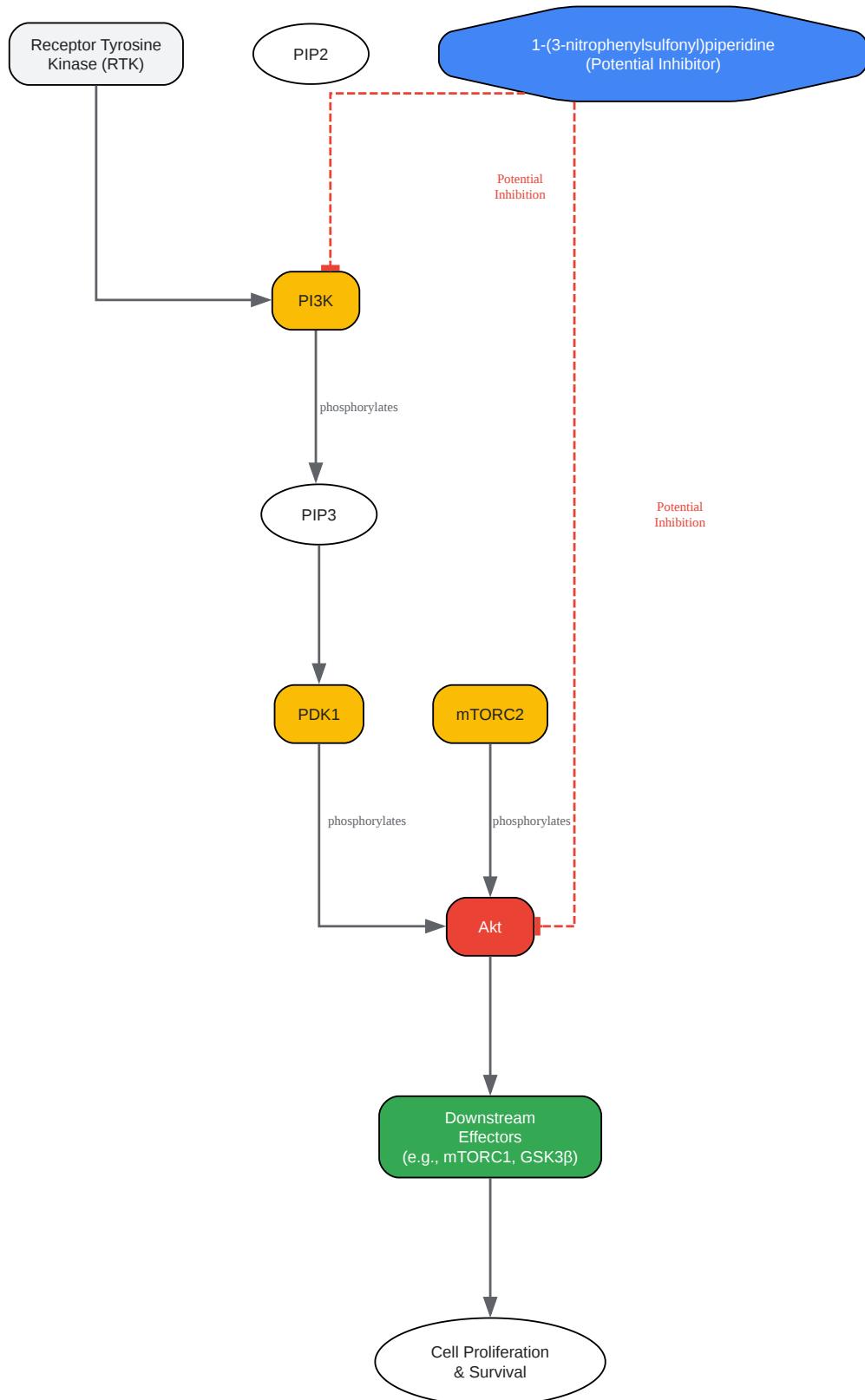
- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperidine solution over 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **1-(3-nitrophenylsulfonyl)piperidine**.

Analytical Characterization

The structure and purity of the synthesized **1-(3-nitrophenylsulfonyl)piperidine** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would confirm the chemical structure by showing the characteristic signals for the piperidine and 3-nitrophenylsulfonyl moieties.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonyl group (S=O stretching) and the nitro group (N-O stretching).
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.


Biological Context and Potential Signaling Pathways

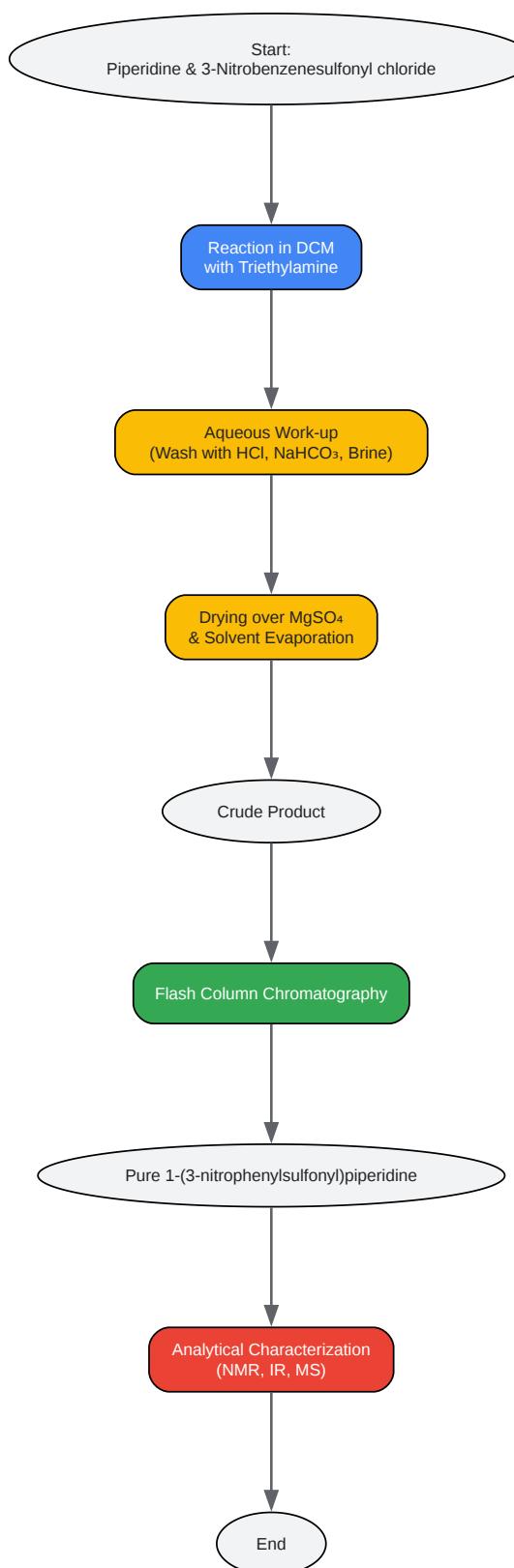
While the specific biological activity of **1-(3-nitrophenylsulfonyl)piperidine** has not been extensively studied, the piperidine and nitrobenzenesulfonamide moieties are present in many biologically active compounds. Piperidine derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and NF- κ B pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders.[\[3\]](#)[\[4\]](#)

Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many inhibitors of this pathway incorporate a piperidine scaffold. It is plausible that **1-(3-**

1-(3-nitrophenylsulfonyl)piperidine could interact with components of this pathway, potentially leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

[Click to download full resolution via product page](#)


Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its aberrant activation is linked to various cancers. Some piperidine-containing compounds have been shown to inhibit this pathway. **1-(3-nitrophenylsulfonyl)piperidine** could potentially interfere with the activation of NF-κB, leading to anti-inflammatory or anti-cancer effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **1-(3-nitrophenylsulfonyl)piperidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Conclusion

1-(3-nitrophenylsulfonyl)piperidine is a compound with potential for biological activity based on its structural motifs. While specific physical and chemical data are limited, this guide provides a framework for its synthesis and characterization. Further investigation into its biological effects, particularly its interaction with key signaling pathways such as PI3K/Akt and NF- κ B, is warranted to explore its therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Inhibition of I κ B Kinase-Nuclear Factor- κ B Signaling Pathway by 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α -Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(3-nitrophenylsulfonyl)piperidine (CAS 91619-31-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296588#cas-91619-31-7-physical-and-chemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com